molecular formula C14H20N4O2 B14273499 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- CAS No. 132940-35-3

1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl-

Cat. No.: B14273499
CAS No.: 132940-35-3
M. Wt: 276.33 g/mol
InChI Key: JHUUOKWXDAVQFO-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is a derivative of xanthine, a heterocyclic aromatic compound. This compound is known for its pharmacological activities and is used in various scientific research fields. It is structurally related to other xanthine derivatives such as caffeine and theobromine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- typically involves the alkylation of xanthine derivatives. The process includes:

    Starting Material: Xanthine or its derivatives.

    Alkylation: Introduction of cyclopentyl, methyl, and propyl groups using appropriate alkylating agents.

    Reaction Conditions: Reactions are usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Alkylation: Using large quantities of xanthine and alkylating agents.

    Purification: Crystallization and recrystallization to obtain the pure compound.

    Quality Control: Ensuring the purity and consistency of the product through various analytical techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Derivatives: Reduced forms with different hydrogenation levels.

    Substituted Derivatives: Compounds with different functional groups introduced through substitution reactions.

Scientific Research Applications

1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- involves:

    Molecular Targets: Interacts with adenosine receptors and other molecular targets in the body.

    Pathways: Modulates various signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.

Uniqueness

1H-Purine-2,6-dione, 8-cyclopentyl-3,7-dihydro-3-methyl-1-propyl- is unique due to its specific alkylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives.

Properties

CAS No.

132940-35-3

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

8-cyclopentyl-3-methyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-3-8-18-13(19)10-12(17(2)14(18)20)16-11(15-10)9-6-4-5-7-9/h9H,3-8H2,1-2H3,(H,15,16)

InChI Key

JHUUOKWXDAVQFO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)C

Origin of Product

United States

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